Cas no 85031-59-0 (Dihydroartemisinic acid)

Dihydroartemisinic acid structure
Dihydroartemisinic acid structure
Product Name:Dihydroartemisinic acid
Numéro CAS:85031-59-0
Le MF:C15H24O2
Mégawatts:236.349864959717
MDL:MFCD16876168
CID:2073698
PubChem ID:11020893
Update Time:2024-10-26

Dihydroartemisinic acid Propriétés chimiques et physiques

Nom et identifiant

    • (2R)-dihydroartemisinic acid
    • 2-(4,7-dimethyl-(1alpha-H),2,3,(4beta-H),(4aalpha-H),5,6,(8aalpha-H)-octahydronaphthalen-1-yl)propionic acid
    • DHAA
    • dihydroartemisininic acid
    • dihydroqinghao acid
    • racemic DHAA
    • Dihydro-artmisinic acid
    • (alphaR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,6,8a-Octahydro-alpha,4,7-trimethyl-1-naphthaleneacetic acid
    • Dihydroarteannuic acid
    • Dihydroartemisinic acid
    • dihydro artemisinic acid
    • (-)-dihydroartemisinic acid
    • JYGAZEJXUVDYHI-DGTMBMJNSA-N
    • s5237
    • (2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic Acid
    • (2R)-2-[(1R)-4beta,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1alpha-yl]propionic acid
    • (αR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,6,8a-Octahydro-α,4,7-trimethyl-1-naphthaleneacetic acid (ACI)
    • 1-Naphthaleneacetic acid, 1,2,3,4,4a,5,6,8a-octahydro-α,4,7-trimethyl-, [1R-[1α(R*),4β,4aβ,8aβ]]- (ZCI)
    • AC-34787
    • HY-N4106
    • CCG-266842
    • C76721
    • 85031-59-0
    • ZB1878
    • CHEBI:144078
    • CS-0032114
    • A917753
    • (R)-2-((1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoicacid
    • SCHEMBL1446617
    • CHEMBL5192325
    • DS-11979
    • (R)-2-((1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid
    • AKOS027326558
    • MFCD16876168
    • (2R)-2-[(1R)-4beta,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1alpha-yl]propionate
    • Dihydroartemisinsaure
    • (-)-Dihydroartemisinate
    • (2R)-2-((1R)-4b,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1a-yl)propionic acid
    • Dihydroarteannuate
    • (2R)-2-[(1R)-4b,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1a-yl]propionate
    • 2-(4,7-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoate
    • (2R)-2-((1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)propanoic acid
    • (2R)-2-[(1R)-4b,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1a-yl]propionic acid
    • (2R)-2-((1R)-4b,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1a-yl)propionate
    • (2R)-2-((1R)-4beta,7-Dimethyl-1,2,3,4,4abeta,5,6,8abeta-octahydronaphthalen-1alpha-yl)propionate
    • (aR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,6,8a-Octahydro-a,4,7-trimethyl-1-naphthaleneacetic Acid; Dihydroarteannuic Acid; Dihydroqinghao Acid; [1R-[1a(R*),4ss,4ass,8ass]]-1,2,3,4,4a,5,6,8a-Octahydro-a,4,7-trimethyl-1-naphthaleneacetic Acid;
    • DA-52541
    • MDL: MFCD16876168
    • Piscine à noyau: 1S/C15H24O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10-14H,4-7H2,1-3H3,(H,16,17)/t10-,11-,12+,13+,14+/m1/s1
    • La clé Inchi: JYGAZEJXUVDYHI-DGTMBMJNSA-N
    • Sourire: [C@H]([C@@H]1CC[C@@H](C)[C@@H]2CCC(=C[C@H]12)C)(C)C(=O)O

Propriétés calculées

  • Qualité précise: 236.17800
  • Masse isotopique unique: 236.177630004 g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 2
  • Complexité: 332
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 5
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 37.3
  • Poids moléculaire: 236.35
  • Le xlogp3: 3.9

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 0.999±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilité: Pratiquement insoluble (0028 G / l) (25 ºC),
  • Le PSA: 37.30000
  • Le LogP: 3.72570

Dihydroartemisinic acid Informations de sécurité

Dihydroartemisinic acid PrixPlus >>

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Dihydroartemisinic acid Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Monosodium phosphate ,  Sodium hypochlorite Solvents: Dimethyl sulfoxide ,  Water ;  4 h, rt
1.2 Reagents: Phosphoric acid Solvents: Water ;  pH 2
Référence
A Novel Semi-biosynthetic Route for Artemisinin Production Using Engineered Substrate-Promiscuous P450BM3
Dietrich, Jeffrey A.; et al, ACS Chemical Biology, 2009, 4(4), 261-267

Méthode de production 2

Conditions de réaction
1.1 Reagents: Hydrogen peroxide ,  Hydrazine hydrate (1:1) Solvents: Isopropanol ,  Water ;  3.5 h, 30 - 32 °C; 6 - 7 h, 30 - 32 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, 25 - 30 °C
2.1 Reagents: Biphenyl ,  Lithium Solvents: 1,2-Dimethoxyethane ;  rt → 85 °C; 10 h, 80 - 85 °C; 85 °C → 5 °C
2.2 Solvents: Water ;  1 h, 0 - 5 °C; 2 h, 20 - 25 °C
2.3 Solvents: Toluene ;  30 min, 20 - 25 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3.5 - 4
Référence
Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin
Singh, Dharmendra; et al, Organic Process Research & Development, 2017, 21(4), 551-558

Méthode de production 3

Conditions de réaction
Référence
Asymmetric synthesis of dihydroartemisinic acid through intramolecular Stetter reaction
Rej, Rohan Kalyan; et al, Tetrahedron, 2016, 72(32), 4931-4937

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium ,  Ammonia Solvents: Diethyl ether
2.1 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ,  Water
Référence
Total synthesis of arteannuin and deoxyarteannuin
Xu, Xingxiang; et al, Tetrahedron, 1986, 42(3), 819-28

Méthode de production 5

Conditions de réaction
Référence
Synergistic effect of coronatine and sorbitol on artemisinin production in cell suspension culture of Artemisia annua L. cv. Anamed
Salehi, Maryam; et al, Plant Cell, 2019, 137(3), 587-597

Méthode de production 6

Conditions de réaction
1.1 Reagents: Monosodium phosphate ,  Sodium hypochlorite Solvents: Dimethyl sulfoxide ,  Water ;  2 h, rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  15 h, rt
1.3 Reagents: Phosphoric acid ;  pH 2
Référence
Production of amorphadiene in yeast, and its conversion to dihydroartemisinic acid, precursor to the antimalarial agent artemisinin
Westfall, Patrick J.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2012, 109(3),

Méthode de production 7

Conditions de réaction
Référence
Synergistic effect of coronatine and sorbitol on artemisinin production in cell suspension culture of Artemisia annua L. cv. Anamed
Salehi, Maryam; et al, Plant Cell, 2019, 137(3), 587-597

Méthode de production 8

Conditions de réaction
1.1 Reagents: Biphenyl ,  Lithium Solvents: 1,2-Dimethoxyethane ;  rt → 85 °C; 10 h, 80 - 85 °C; 85 °C → 5 °C
1.2 Solvents: Water ;  1 h, 0 - 5 °C; 2 h, 20 - 25 °C
1.3 Solvents: Toluene ;  30 min, 20 - 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3.5 - 4
Référence
Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin
Singh, Dharmendra; et al, Organic Process Research & Development, 2017, 21(4), 551-558

Méthode de production 9

Conditions de réaction
1.1 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ,  Water
Référence
Total synthesis of arteannuin and deoxyarteannuin
Xu, Xingxiang; et al, Tetrahedron, 1986, 42(3), 819-28

Méthode de production 10

Conditions de réaction
1.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  20 min, -10 °C; -10 °C → rt; 15 h, rt
2.1 Reagents: Monosodium phosphate ,  Sodium hypochlorite Solvents: Dimethyl sulfoxide ,  Water ;  4 h, rt
2.2 Reagents: Phosphoric acid Solvents: Water ;  pH 2
Référence
A Novel Semi-biosynthetic Route for Artemisinin Production Using Engineered Substrate-Promiscuous P450BM3
Dietrich, Jeffrey A.; et al, ACS Chemical Biology, 2009, 4(4), 261-267

Méthode de production 11

Conditions de réaction
1.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine complex Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  rt → -10 °C; 60 min, -10 °C; 15 h, rt
2.1 Reagents: Monosodium phosphate ,  Sodium hypochlorite Solvents: Dimethyl sulfoxide ,  Water ;  2 h, rt; 2 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  15 h, rt
2.3 Reagents: Phosphoric acid ;  pH 2
Référence
Production of amorphadiene in yeast, and its conversion to dihydroartemisinic acid, precursor to the antimalarial agent artemisinin
Westfall, Patrick J.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2012, 109(3),

Méthode de production 12

Conditions de réaction
Référence
Synergistic effect of coronatine and sorbitol on artemisinin production in cell suspension culture of Artemisia annua L. cv. Anamed
Salehi, Maryam; et al, Plant Cell, 2019, 137(3), 587-597

Dihydroartemisinic acid Raw materials

Dihydroartemisinic acid Preparation Products

Dihydroartemisinic acid Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:85031-59-0)Dihydroartemisinic acid
Numéro de commande:A917753
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 13:04
Prix ($):462.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:85031-59-0)Dihydroartemisinic acid
A917753
Pureté:99%
Quantité:5g
Prix ($):462.0
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